![molecular formula C25H28N6O2 B2635186 7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 839680-37-4](/img/structure/B2635186.png)
7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group . It has a linear formula of C25H28N6O2.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H28N6O2. This indicates that it contains 25 carbon atoms, 28 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of this compound is 444.539. Unfortunately, there is no further information available about the physical and chemical properties of this compound.Scientific Research Applications
Receptor Affinity and Psychotropic Potential
A key area of research involving this compound relates to its affinity for serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7 receptors, which play significant roles in mood regulation and cognitive functions. Studies have shown that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including 7-Benzyl derivatives, exhibit potent ligand activities for these receptors, suggesting potential psychotropic benefits such as antidepressant and anxiolytic effects. For instance, specific derivatives have demonstrated an ability to produce antidepressant-like effects in animal models, highlighting their relevance in designing new therapeutic agents for treating mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Beyond its psychotropic potential, research also extends into the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. By modifying the purine-2,6-dione structure, including the incorporation of benzyl and phenylpiperazine groups, compounds have been identified with significant analgesic and anti-inflammatory effects, surpassing traditional reference drugs in some models. This suggests a promising avenue for developing new analgesic agents with potentially better safety and efficacy profiles (Zygmunt et al., 2015).
Synthesis and Structural Elucidation
The synthesis of novel compounds, including those with the 7-Benzyl-1,3-dimethyl purine-2,6-dione structure, involves intricate chemical methodologies that allow for the introduction of various substituents, aiming to enhance receptor affinity and pharmacological activity. Studies detail the synthesis routes, including cyclotrimerization processes, to create complex purine derivatives. The structural elucidation of these compounds, including confirmation via spectroscopic methods, underpins the development of analogs with tailored pharmacological profiles (Hesek & Rybár, 1994).
Safety and Hazards
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-27-23-22(24(32)28(2)25(27)33)31(17-19-9-5-3-6-10-19)21(26-23)18-29-13-15-30(16-14-29)20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSRLPOPZUSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

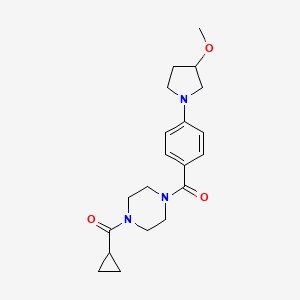
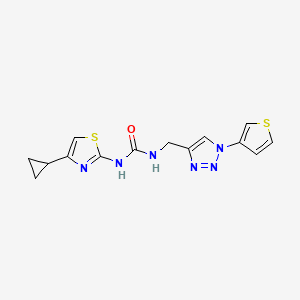
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)
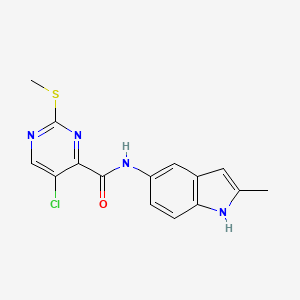
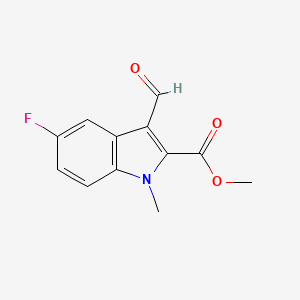

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)
![2-[1-(2-chloroquinolin-4-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2635116.png)
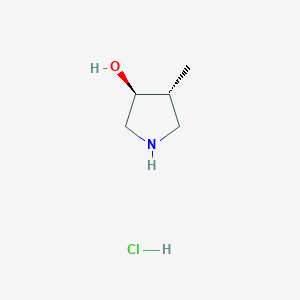
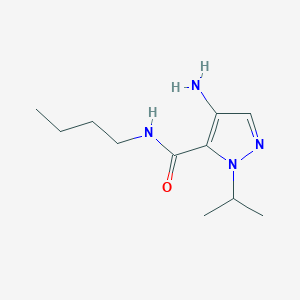
![1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635119.png)

![3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2635121.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)